
2-Naphthylamine
Overview
Description
2-Naphthylamine (2-NA; CAS 91-59-8), also known as β-naphthylamine or 2-aminonaphthalene, is an aromatic amine with the molecular formula C₁₀H₇NH₂ . It exists as white to reddish crystalline flakes that darken upon air exposure due to oxidation .
Historically, 2-NA was used in dye manufacturing, rubber antioxidants, and synthetic intermediates . However, it was classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) due to its strong association with bladder cancer, particularly in occupationally exposed workers . Its commercial production and use were banned in the U.S. and EU by the 1970s–1990s, restricting it to laboratory research .
Mechanistically, 2-NA undergoes hepatic N-hydroxylation and glucuronidation, forming N-hydroxy-2-naphthylamine glucuronide, which is excreted into the bladder. Acidic urine hydrolyzes this conjugate, releasing reactive electrophiles (e.g., nitrenium ions) that bind DNA, causing urothelial damage and carcinogenesis .
Preparation Methods
Modern Three-Step Synthesis via Intermediate Formation
The most detailed contemporary method, described in CN101704758A , involves sequential oxime formation, Beckmann rearrangement, and deacetylation. This approach avoids high-temperature or high-pressure conditions, making it suitable for laboratory-scale production.
Synthesis of 2-Acetonaphthone Oxime
The first step involves condensing 2-acetonaphthone with hydroxylamine hydrochloride in an ethanol-water solvent (3:1–3 ratio) buffered by sodium acetate. Optimal conditions include:
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Molar ratios : 1.1:1:1.1 (sodium acetate : 2-acetonaphthone : hydroxylamine hydrochloride)
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Temperature : 50°C
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Reaction time : 20 minutes
Under these conditions, the oxime intermediate forms in 99% yield . The product is isolated via cold filtration and washing, yielding a white solid with a melting point of 113–115°C. Nuclear magnetic resonance (NMR) analysis confirms structure purity, showing characteristic aryl proton signals at δ 8.09 (s, 1H) and δ 7.69 (m, 3H) .
Beckmann Rearrangement to 2-Acetylnaphthylamine
The oxime undergoes Beckmann rearrangement in polyphosphoric acid at 40–70°C for 1–3 hours. This step proceeds quantitatively (100% yield) without requiring purification. Infrared (IR) spectroscopy validates the amide formation, with a strong carbonyl stretch at 1668 cm⁻¹ .
Deacetylation to this compound
The final deacetylation uses hydrochloric acid-ethanol (1:2–5 ratio) at 70–90°C for 0.5–1.5 hours. Neutralization with NaOH precipitates crude this compound, which is recrystallized from toluene-sherwood oil (1:0.5–4 ratio) to achieve 95% purity. Key analytical data include:
Traditional Industrial Methods
Bucherer Reaction
The classical Bucherer reaction involves heating 2-naphthol with ammonium zinc chloride at 200–210°C . While effective, this method faces criticism due to:
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High energy demand : Prolonged heating at elevated temperatures.
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Toxic byproducts : Generation of zinc-containing waste.
The reaction mechanism proceeds via naphthoxide intermediate formation, followed by ammonolysis.
Acetyl Derivative Route
An alternative industrial method heats 2-naphthol with ammonium acetate at 270–280°C to form 2-acetylnaphthylamine, which is hydrolyzed to this compound . Challenges include:
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Side reactions : Degradation at high temperatures reduces yields.
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Safety risks : Exposure to acetic acid vapors.
Comparative Analysis of Methods
The three-step method outperforms traditional approaches in yield, safety, and operational simplicity. However, industrial methods remain relevant for bulk production despite their environmental and health trade-offs.
Analytical Validation Techniques
Modern synthesis routes emphasize rigorous quality control:
-
Spectroscopy :
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Chromatography :
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HPLC with UV detection (λ = 254 nm) monitors intermediate formation.
-
-
Elemental analysis :
Chemical Reactions Analysis
Types of Reactions: 2-Naphthylamine undergoes various chemical reactions, including:
Oxidation: When oxidized, it yields ortho-carboxy-hydrocinnamic acid.
Reduction: Reduction by sodium in boiling amyl alcohol solution forms tetrahydro-3-naphthylamine.
Substitution: Numerous sulfonic acid derivatives of this compound are used in commerce, such as precursors to dyes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Sodium in boiling amyl alcohol is a typical reducing agent.
Substitution: Sulfonation reactions often use sulfuric acid or oleum.
Major Products:
Oxidation: Ortho-carboxy-hydrocinnamic acid.
Reduction: Tetrahydro-3-naphthylamine.
Substitution: Various sulfonic acid derivatives used in dye production.
Scientific Research Applications
Historical Industrial Uses
Dye Production
- 2-Naphthylamine was primarily used as an intermediate in the manufacture of azo dyes, which are widely used in textiles and other industries. The compound's ability to form stable dye structures made it a valuable component in this field.
Rubber Industry
- In the rubber industry, 2-NA served as an antioxidant, helping to enhance the durability and longevity of rubber products. This application has diminished due to health concerns associated with the compound.
Current Scientific Applications
Despite its decline in industrial use, this compound remains relevant in scientific research:
1. Carcinogenicity Studies
- This compound is extensively used as a model carcinogen in laboratory settings to study bladder cancer. Its ability to induce tumors in experimental animals has made it a critical component in toxicology research. Studies have shown that exposure to 2-NA significantly increases the incidence of bladder tumors, making it a valuable tool for understanding carcinogenic mechanisms .
2. Water Analysis
- The compound is employed in analytical chemistry for water quality assessment. It can be used to detect specific contaminants and evaluate the effectiveness of sewage treatment processes .
3. Biological Assays
- In biological research, this compound is utilized for oxytocinase assays, which are important for studying hormone metabolism and related physiological processes .
Toxicological Insights
The toxicity of this compound has been well-documented through various studies:
- Carcinogenicity : Numerous studies have established a clear link between exposure to 2-NA and bladder cancer among workers in industries that previously utilized the compound. For instance, cohort studies have shown that individuals exposed to 2-NA have a significantly higher risk of developing bladder cancer compared to unexposed populations .
- Mutagenicity : Laboratory studies indicate that this compound induces DNA damage and mutations across various biological systems, including human cells and animal models. This mutagenic potential is crucial for understanding its carcinogenic effects .
Table 1: Summary of Carcinogenicity Studies
Study Type | Organism | Administration Route | Tumor Type | Outcome |
---|---|---|---|---|
Oral | Mice | Feed | Cholangiomas | Increased incidence |
Oral | Rats | Gavage | Urinary bladder tumors | Significant increase |
Subcutaneous | Mice | Injection | Lung adenomas | Positive correlation |
Intraperitoneal | Rats | Injection | Liver adenomas | Significant increase |
Oral | Monkeys | Gavage | Urinary bladder carcinomas | High tumor incidence |
Table 2: Applications of this compound
Application Area | Description |
---|---|
Dye Manufacturing | Intermediate for azo dyes |
Rubber Industry | Antioxidant for rubber products |
Carcinogenicity Research | Model agent for studying bladder cancer |
Water Quality Testing | Detection of contaminants |
Biological Assays | Used in oxytocinase assays |
Mechanism of Action
2-Naphthylamine is metabolized in the liver, where it is activated by cytochrome P450 enzymes through N-hydroxylation. It is then detoxified via pathways such as N-acetylation. The N-hydroxy metabolites can form adducts with blood-serum proteins or undergo further metabolism to form reactive compounds that bind to DNA, particularly in the bladder, leading to carcinogenesis .
Comparison with Similar Compounds
1-Naphthylamine (1-NA)
- Structure: Amino group at position 1 of naphthalene.
- Carcinogenicity: Classified as a suspected human carcinogen (IARC Group 3), with weaker evidence compared to 2-NA.
- Metabolism : Forms fewer DNA adducts (<1/10⁸ nucleotides vs. 18.5/10⁸ for 2-NA) due to inefficient metabolic activation .
- Uses: Limited industrial applications; primarily a research chemical.
Benzidine
- Structure : Two benzene rings linked by a single bond, with amine groups at para positions.
- Carcinogenicity: Group 1 human carcinogen (bladder cancer). Shares metabolic activation via N-hydroxylation and glucuronidation but exhibits higher systemic toxicity than 2-NA .
- Uses : Formerly used in dye production; banned globally since the 1970s .
Diphenylamine
- Structure : Two benzene rings bonded to a central amine.
- Carcinogenicity: Not classified as carcinogenic. Used as an antioxidant in rubber and plastics .
4-Aminobiphenyl
- Structure : Biphenyl with an amine group at position 4.
- Carcinogenicity: Group 1 human carcinogen (bladder cancer). Similar to 2-NA, it forms DNA adducts via N-hydroxylation but is more potent in inducing hepatic tumors .
Data Table: Comparative Analysis
Compound | Structure | IARC Group | Key Metabolites | Historical Uses | Regulatory Status |
---|---|---|---|---|---|
2-Naphthylamine | Naphthalene-2-amine | 1 | N-Hydroxy-2-NA glucuronide | Dyes, rubber antioxidants | Banned (1970s–1990s) |
1-Naphthylamine | Naphthalene-1-amine | 3 | N-Hydroxy-1-NA glucuronide | Research chemical | Restricted |
Benzidine | Biphenyl-4,4'-diamine | 1 | N-Hydroxybenzidine | Dyes, clinical reagents | Banned (1970s) |
Diphenylamine | N-Phenylaniline | Not classified | Nitrosodiphenylamine | Rubber/plastics antioxidant | Regulated (limited use) |
4-Aminobiphenyl | Biphenyl-4-amine | 1 | N-Hydroxy-4-aminobiphenyl | Dyes, research | Banned (1970s) |
Mechanistic and Regulatory Insights
- Metabolic Activation: 2-NA and benzidine require hepatic N-glucuronidation for bladder-specific carcinogenicity, whereas 1-NA’s inefficient activation limits its toxicity .
- Regulatory Actions: 2-NA’s ban underscores the role of epidemiological data in chemical regulation. Derivatives like N,N-Bis(2-chloroethyl)-2-naphthylamine (a mustard gas analog) are also carcinogenic, highlighting risks even in modified forms .
Biological Activity
2-Naphthylamine (2-NA) is an aromatic amine that has garnered significant attention due to its biological activity, particularly its carcinogenic potential. Historically used in the production of azo dyes and as an antioxidant in various industries, 2-NA has been linked to serious health risks, including bladder cancer. This article delves into the biological activity of this compound, focusing on its mutagenic and carcinogenic properties, mechanisms of action, and relevant case studies.
Mutagenicity and Carcinogenicity
This compound is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans. The compound is primarily associated with bladder cancer due to its ability to induce genetic damage through various mechanisms.
The carcinogenicity of 2-NA is believed to involve several metabolic pathways:
- N-Hydroxylation : Converts 2-NA into reactive intermediates that can form DNA adducts.
- O-Acetylation : Occurs primarily in the bladder, enhancing the reactivity of DNA with these intermediates.
- Peroxidative Activation : This pathway may occur in various organs, including the mammary gland.
These processes lead to various forms of genetic damage, including:
- DNA strand breaks
- Chromosomal aberrations
- Mutations in bacterial and mammalian cells
Case Studies and Epidemiological Evidence
Numerous epidemiological studies have established a clear link between occupational exposure to this compound and bladder cancer. Below are key findings from notable studies:
Study | Population | Findings |
---|---|---|
Bonser et al. (1952) | Coal-tar dye workers | High incidence of bladder cancer observed among workers exposed to 2-NA. |
Yoshida et al. (1979) | Mice fed 2000 ppm 2-NA | Development of hyperplasia in urinary bladder epithelium; significant increase in liver tumors. |
Stoner et al. (1986) | Mice administered 600 mg/kg | Observed lung tumors; however, results were not statistically significant compared to controls. |
These studies underscore the potent carcinogenic nature of this compound, especially in industrial settings where exposure levels are significant.
In Vitro and In Vivo Studies
Research has demonstrated that this compound exhibits mutagenic effects across various biological systems:
-
In Vitro Studies :
- Induces mutations in bacteria (e.g., E. coli).
- Causes DNA fragmentation in human cell lines.
- Results in sister chromatid exchanges in cultured mammalian cells.
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In Vivo Studies :
- Positive results for mutagenicity were observed in Drosophila melanogaster.
- Increased frequency of micronuclei in animal models following exposure.
- Induction of bladder carcinomas was noted in canine models after prolonged exposure.
Toxicological Profiles
The toxicological profile of this compound reveals its potential for causing severe health issues:
- Acute Toxicity : Symptoms include hematuria and bladder irritation.
- Chronic Exposure : Long-term exposure leads to an increased risk of developing malignancies, particularly in the urinary tract.
Metabolites and Their Effects
The metabolite N-hydroxy-2-naphthylamine has also been shown to cause DNA damage, contributing further to the compound's overall mutagenic potential.
Properties
IUPAC Name |
naphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIJLHTVPXGSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Record name | BETA-NAPHTHYLAMINE | |
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Record name | 2-NAPHTHYLAMINE | |
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DSSTOX Substance ID |
DTXSID2020921 | |
Record name | 2-Naphthylamine | |
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Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-naphthylamine appears as a white to reddish colored solid in the form of flakes. Slightly soluble in hot water and denser than water. Toxic by ingestion, inhalation and skin absorption. Used to make dyes and agricultural chemicals., Odorless, white to red crystals with a faint, aromatic odor; Note: Darkens in air to a reddish-purple color; [NIOSH], Solid, WHITE-TO-REDDISH FLAKES WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR., Odorless, white to red crystals with a faint, aromatic odor., Odorless, white to red crystals with a faint, aromatic odor. [Note: Darkens in air to a reddish-purple color.] | |
Record name | BETA-NAPHTHYLAMINE | |
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Boiling Point |
583 °F at 760 mmHg (NTP, 1992), 306 °C, also stated as 294 °C, 306 °C, 583 °F | |
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Flash Point |
315 °F (NIOSH, 2023), 157 °C, 315 °F | |
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Record name | β-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/737 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in alcohol, ether, SOL IN MANY ORG SOLVENTS, In water, 6.40 mg/L @ 18 °C, 0.189 mg/mL at 25 °C, Solubility in water: poor, Miscible in hot water | |
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Source | Human Metabolome Database (HMDB) | |
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Record name | beta-Naphthylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0442.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.061 at 208 °F (NTP, 1992) - Denser than water; will sink, 1.061 @ 98 °C/4 °C, 1.061 g/cm³, 1.06 at 208 °F, (208 °F): 1.06 | |
Record name | BETA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4007 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0610 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | β-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/737 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | beta-Naphthylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0442.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.95 (Air = 1), Relative vapor density (air = 1): 4.95 | |
Record name | BETA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4007 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0610 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 226.4 °F ; 5 mmHg at 286.9 °F (NTP, 1992), 0.000256 [mmHg], 2.56X10-4 mm Hg @ 25 °C, 1 mmHg at 226 °F, (226 °F): 1 mmHg | |
Record name | BETA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4007 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | beta-Naphthylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/156 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | β-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/737 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | beta-Naphthylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0442.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
COLORLESS CRYSTALS WHICH DARKEN IN AIR TO A REDDISH-PURPLE COLOR, White to red crystalls [Note: Darkens in air to reddish-purple color]. | |
CAS No. |
91-59-8, 612-52-2 | |
Record name | BETA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4007 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Naphthylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKR7XL41N4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Aminonaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0610 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | β-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/737 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Naphthylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/QM200B20.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
232 to 235 °F (NTP, 1992), 111-113 °C, MP: 109.5 °C /Technical/, 113 °C, 110.2-113 °C, 232 °F | |
Record name | BETA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4007 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Aminonaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0610 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | β-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/737 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | beta-Naphthylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0442.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.